molecular formula C15H21N B13333310 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile

4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile

Cat. No.: B13333310
M. Wt: 215.33 g/mol
InChI Key: KGFCXBMKJXDGRV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile is a complex organic compound featuring a unique bicyclo[1.1.1]pentane structure. This compound is part of a family of bicyclic bridged compounds known for their highly strained molecular structures. The bicyclo[1.1.1]pentane motif is often used as a bioisostere in drug discovery due to its ability to add three-dimensional character and saturation to compounds .

Preparation Methods

The synthesis of 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for this are:

Chemical Reactions Analysis

4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include carbene precursors, radical initiators, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane motif can mimic the structure of other functional groups, allowing it to interact with biological molecules in unique ways. This interaction can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar compounds include other bicyclo[1.1.1]pentane derivatives and higher bicycloalkanes. These compounds share the highly strained bicyclic structure but differ in their specific functional groups and applications. The uniqueness of 4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4,4-dimethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)cyclohexene-1-carbonitrile

InChI

InChI=1S/C15H21N/c1-13(2)5-4-11(7-16)12(6-13)15-8-14(3,9-15)10-15/h4-6,8-10H2,1-3H3

InChI Key

KGFCXBMKJXDGRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C23CC(C2)(C3)C)C#N)C

Origin of Product

United States

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